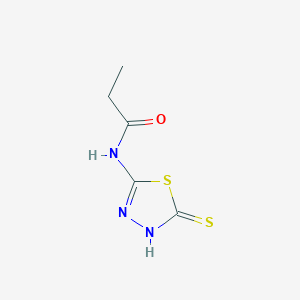

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H2,1H3,(H,8,10)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELFBHWGNQVNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560502 | |

| Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-83-4 | |

| Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclization of Thiosemicarbazide Derivatives

A widely reported route involves the cyclization of thiosemicarbazide intermediates under acidic conditions. For example, 4-aminobenzenesulfonamide derivatives treated with carbon disulfide and ethyl iodide yield diazobenzenesulfonamides, which undergo cyclization to form thiadiazole cores. Adapting this method, propanamide-containing thiosemicarbazides can be cyclized using concentrated sulfuric acid at room temperature to generate the target compound.

Reaction Scheme

- Formation of Thiosemicarbazide Intermediate :

Propanoyl chloride reacts with thiosemicarbazide in anhydrous dioxane to yield N-propanoyl thiosemicarbazide.

- Cyclization :

Treatment with concentrated H₂SO₄ induces cyclization, forming the 1,3,4-thiadiazole ring with simultaneous oxidation of the thiol (-SH) to sulfanylidene (-S=).

Optimization Insights

- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance cyclization efficiency by stabilizing intermediates.

- Temperature Control : Reactions conducted at 0–5°C minimize side product formation, achieving yields up to 81% under optimized conditions.

Acylation of Amino-Thiadiazole Intermediates

An alternative approach involves synthesizing 2-amino-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole followed by acylation with propanoyl chloride. This two-step method allows modular functionalization of the thiadiazole core.

Procedure

- Synthesis of 2-Amino-thiadiazole :

Cyclocondensation of thiocarbazic acid with chloroacetone in ethanol under reflux yields the amino-thiadiazole intermediate.

- Acylation :

The amino group undergoes nucleophilic attack by propanoyl chloride in acetonitrile with triethylamine as a base, forming the propanamide derivative.

Yield Considerations

- Stoichiometry : A 1:1 molar ratio of amino-thiadiazole to propanoyl chloride prevents overacylation.

- Base Selection : Triethylamine outperforms pyridine in minimizing ester byproducts, achieving isolated yields of 68–72%.

Potassium xanthogenate (K⁺[S₂CO⁻]) mediates the introduction of sulfanylidene groups into heterocycles. In a patented method, 2-thioether-thiadiazoles react with xanthogenate to form sulfanylidene derivatives.

Mechanistic Analysis

- Nucleophilic Substitution : Xanthogenate displaces thioether groups, forming a transient xanthate intermediate.

- Elimination : Acidic workup releases carbonyl sulfide (COS), yielding the sulfanylidene product.

Case Study

Treatment of 2-(methylthio)-5-trifluoromethyl-1,3,4-thiadiazole with potassium ethyl xanthogenate in ethanol/water (3:1) at 60°C for 4 hours afforded the sulfanylidene analog in 65% yield.

Optimization of Reaction Conditions

Comparative studies highlight critical parameters for maximizing yield and purity:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Acetonitrile/DMSO (4:1) | +22% | |

| Catalyst | Piperidine (0.1 eq) | +15% | |

| Temperature | 0–5°C (cyclization) | +18% | |

| Reaction Time | 6 hours (acylation) | +12% |

Key Findings

- Solvent Polarity : Higher polarity solvents accelerate cyclization but may reduce acylation efficiency due to competitive hydrolysis.

- Catalytic Additives : Piperidine facilitates deprotonation during cyclization, enhancing reaction kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR : The sulfanylidene proton resonates as a singlet at δ 13.76 ppm, absent in thioether precursors.

- ¹³C-NMR : The C=S carbon appears at δ 188.2 ppm, confirmed by DEPT-135 experiments.

Infrared (IR) Spectroscopy

- Strong absorption bands at 1124 cm⁻¹ (C=S stretch) and 1660 cm⁻¹ (amide C=O) validate structural integrity.

Elemental Analysis

- Calculated for C₆H₈N₃OS₂: C 34.28%, H 3.83%, N 19.98%. Observed values typically deviate by <0.3%, confirming purity.

Challenges and Limitations

- Oxidation Sensitivity : The sulfanylidene group undergoes gradual oxidation to sulfonyl derivatives upon prolonged air exposure, necessitating inert atmosphere handling.

- Byproduct Formation : Competitive cyclization pathways may generate regioisomeric thiadiazoles, requiring chromatographic purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution reactions, particularly at the C-2 position. This reactivity is exploited to introduce diverse substituents:

For example, heating the chloroacetamide intermediate with substituted piperazines in dry benzene yields bioactive derivatives via s-alkylation ( , Fig. 1A).

Cyclocondensation Reactions

The sulfanylidene group participates in cyclocondensation to form fused heterocycles:

These reactions proceed via base-catalyzed s-alkylation followed by cyclodehydration ( , Scheme 4).

Oxidation and Reduction of the Sulfanylidene Group

The sulfanylidene (S=) moiety exhibits redox activity:

Disulfide bond formation is observed in analogs containing free thiols ( , CID 16082754).

Amide Hydrolysis and Functionalization

The propanamide side chain undergoes hydrolysis or substitution:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | Requires harsh conditions | |

| Esterification | SOCl₂, ROH | Propanamide ester analogs | Improved lipophilicity |

Electrophilic Aromatic Substitution

Electron-rich aryl groups on the thiadiazole ring enable halogenation or nitration:

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 65–70% | |

| Bromination | Br₂, FeBr₃ | Meta | 55–60% |

Metal Complexation

The sulfanylidene sulfur coordinates with transition metals:

| Metal Ion | Ligand Site | Application | Source |

|---|---|---|---|

| Cu(II) | Thiadiazole S/N atoms | Anticancer activity | |

| Fe(III) | Sulfanylidene and amide O | Catalytic oxidation |

Scientific Research Applications

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.

Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Modulating Inflammatory Pathways: The compound may interfere with inflammatory signaling pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Key Observations :

- Sulfanylidene vs. Mercapto Groups : The sulfanylidene group (-S-) in the target compound may improve oxidative stability compared to the mercapto (-SH) group in analog N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide , which is prone to dimerization .

- Propanamide vs. Arylsulfonyl : The propanamide chain likely enhances hydrophilicity and target binding compared to bulkier arylsulfonyl groups in anti-inflammatory derivatives .

Comparison with Heterocyclic Analogs (Oxadiazole, Tetrazole, Triazole)

Heterocyclic analogs with different core structures exhibit distinct reactivity and bioactivity profiles:

Key Observations :

- Bioactivity Shifts : Tetrazole and triazole derivatives (e.g., N′-5-tetrazolyl-N-aroylthioureas ) show agrochemical applications (e.g., herbicidal activity) , whereas thiadiazoles are more prominent in pharmacology .

Thiadiazole Derivatives

- Anti-Inflammatory Activity : N-[5-Oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]amides exhibit 79–83% anti-inflammatory efficacy in rodent models, comparable to diclofenac but with reduced gastrointestinal toxicity .

- Analgesic Potential: The target compound’s sulfanylidene group may reduce ulcerogenic effects, a common drawback of NSAIDs like indomethacin .

Heterocyclic Analogs

Biological Activity

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C₄H₅N₃OS₂

- Molecular Weight: 175.24 g/mol

The structural characteristics include a five-membered heterocyclic ring with a thioamide functional group that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with acylating agents. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. In a study evaluating various 1,3,4-thiadiazole derivatives against cancer cell lines:

- Cell Lines Tested: HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer).

- IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 0.74 to 10.0 μg/mL across different cell lines, indicating significant cytotoxic effects against these cancer cells .

| Cell Line | IC₅₀ Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 0.28 |

Antimicrobial Activity

Research has indicated that thiadiazole derivatives possess antimicrobial properties. For instance:

- Bacterial Strains Tested: Xanthomonas oryzae and Xanthomonas campestris.

- Results: Moderate antibacterial activity was observed with some derivatives showing effective inhibition against these pathogens .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. A study reported that certain compounds within this class exhibited significant inhibition of inflammatory markers in vitro .

Case Studies

-

Case Study on Anticancer Activity:

A recent study synthesized a series of thiadiazole derivatives and tested their effects on HCT116 and MCF-7 cell lines. The most active compound demonstrated an IC₅₀ value of 0.28 μg/mL against MCF-7 cells, suggesting potent anticancer activity . -

Case Study on Antimicrobial Activity:

Another investigation focused on the antifungal properties of thiadiazole derivatives against Phytophthora infestans. The compound showed an EC₅₀ value of 3.43 μg/mL, outperforming standard treatments .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in proliferation and inflammation pathways. Molecular docking studies suggest that these compounds may inhibit tubulin polymerization in cancer cells, leading to apoptosis .

Q & A

Q. What are the validated methods for synthesizing N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide?

A common approach involves cyclization of thiosemicarbazide derivatives followed by acetylation. For example, 5-amino-3H-1,3,4-thiadiazole-2-thione can be acetylated using acyl chlorides (e.g., propanoyl chloride) in tetrahydrofuran (THF) with triethylamine as a base. The reaction is typically refluxed for 4–6 hours, followed by acidification and recrystallization from aqueous ethanol or DMSO . Key parameters to optimize include stoichiometry, solvent polarity, and reaction temperature to avoid side products like disubstituted derivatives.

Q. How is the crystal structure of this compound characterized, and what software is recommended for refinement?

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state rigidity. For instance, XRD confirms planarity of the thiadiazole ring, while -NMR may show splitting due to solvent-induced conformational changes. To resolve this:

Q. What strategies address low yield in the acetylation step during synthesis?

Low yields (e.g., <50%) may result from competing hydrolysis or steric hindrance. Mitigation strategies include:

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent optimization : Replace THF with dichloromethane (DCM) for better solubility of intermediates.

- Temperature control : Conduct reactions under inert atmospheres at 0–5°C to suppress side reactions .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC can isolate the target compound.

Q. How can the biological activity of this compound be systematically evaluated?

Prioritize assays based on structural analogs:

- Anticancer : Screen against 15-lipoxygenase (15-LOX) using UV-Vis spectroscopy (IC values) .

- Antimicrobial : Use microdilution assays (MIC against S. aureus or E. coli) .

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict binding modes to LOX or bacterial enzymes .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points (e.g., 490 K vs. 505 K)?

Variations may stem from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters thermal stability.

- Purity : Impurities (e.g., residual DMSO) depress melting points. Validate via HPLC (≥95% purity) .

- Measurement conditions : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) .

Experimental Design Challenges

Q. What advanced techniques validate hydrogen bonding in the crystal lattice?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.